molecular formula C11H13BrN4O3 B3013290 3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid CAS No. 2108407-56-1

3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid

Cat. No.: B3013290
CAS No.: 2108407-56-1
M. Wt: 329.154
InChI Key: VPYUTHHGVLARNO-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-d][1,2,4]triazine core substituted with a bromine atom at position 3, a keto group at position 4, an isopropyl group at position 2, and a propanoic acid chain at position 3. The isopropyl substituent may enhance lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name

3-(3-bromo-4-oxo-2-propan-2-ylpyrazolo[1,5-d][1,2,4]triazin-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O3/c1-6(2)9-8(12)10-11(19)15(4-3-7(17)18)13-5-16(10)14-9/h5-6H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYUTHHGVLARNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=NN(C(=O)C2=C1Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid is a compound belonging to the pyrazolo[1,5-d][1,2,4]triazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current knowledge regarding its biological activity, including mechanisms of action and specific case studies that highlight its therapeutic potential.

The molecular formula for this compound is C13H14BrN4O3C_{13}H_{14}BrN_4O_3, with a molecular weight of approximately 356.18 g/mol. Its structure includes a bromine atom and a propanoic acid moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC13H14BrN4O3
Molecular Weight356.18 g/mol
IUPAC NameThis compound
InChI KeyHYYVIMYVTIPBKY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways.

Anticancer Activity

Recent research has indicated that derivatives of pyrazolo[1,5-d][1,2,4]triazines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : In vitro assays demonstrated that compounds similar to this compound showed stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
    • Mechanism : The compound induced apoptosis through the activation of caspases (caspase 9, 8, and 3/7), suppressed NF-kB expression, and promoted p53 activity .

Antimicrobial Activity

There is emerging evidence suggesting that pyrazolo derivatives possess antimicrobial properties. The compound's structure may facilitate binding to bacterial enzymes or disrupt bacterial cell wall synthesis.

Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds. Below are notable findings:

  • Cytotoxicity in Cancer Cells :
    • Study : A series of pyrazolo derivatives were tested against MCF-7 cells.
    • Results : The most active compounds led to increased apoptosis markers and inhibited cell growth significantly compared to controls .
  • Antiviral Potential :
    • Research Context : Investigations into the antiviral properties of pyrazolo compounds have shown promise against viral replication.
    • Findings : Compounds with similar scaffolds were found to inhibit viral enzymes effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

  • MRK016: A pyrazolo[1,5-d][1,2,4]triazine derivative with a tert-butyl group at position 3 and a triazolylmethoxy substituent at position 5. Unlike the target compound, MRK016 lacks a propanoic acid chain but demonstrates selective modulation of GABAA receptors, highlighting the pharmacological relevance of this scaffold .
  • Compound 16d (): A pyrimido[4,5-d][1,3]oxazin derivative with an isopropyl group and acrylamide side chain. While the core differs, the isopropyl substituent and polar side chain (acrylamide vs. propanoic acid) suggest comparable strategies for balancing lipophilicity and solubility. Its HPLC purity (97.05%) and retention time (11.98 min) indicate moderate polarity compared to the target compound .

Bromo-Substituted Analogues

  • Compound 17 () : A brominated pyrazole-sulfonamide hybrid with a 6,6-dimethyl-4-oxoindole moiety. The bromine atom and keto group align with the target compound’s electrophilic features, but the sulfonamide group introduces distinct hydrogen-bonding interactions. Its higher melting point (129–130°C) suggests greater crystalline stability compared to the target compound .
  • Compound 41 (): A triazino-indole derivative with a bromophenyl group. The bromine’s position on an aromatic ring (vs. the heterocyclic core in the target compound) may alter reactivity in substitution reactions .

Propanoic Acid Derivatives

  • Compound 12 (): A dibromo-thiazole-propanoic acid hybrid. The propanoic acid group enhances aqueous solubility (critical for bioavailability), while the thiazole core differs in electronic properties from pyrazolo-triazines. Its IR spectrum shows a strong C=O stretch at 1670 cm⁻¹, similar to the target compound’s keto group .
  • 1001500-71-5 (): A pyrazole-carboxylic acid with bromo and chloro substituents.

Physicochemical and Spectral Data Comparison

Property Target Compound MRK016 Compound 12 Compound 17
Molecular Weight ~435.2 g/mol (estimated) 436.3 g/mol 434.1 g/mol 575.91 g/mol
Key Functional Groups Br, CO, COOH, isopropyl tert-butyl, triazolylmethoxy Br, CO, COOH Br, SO₂NH₂, CO
Melting Point Not reported Not reported Not reported 129–130°C
Spectral Features IR: 1670 cm⁻¹ (C=O) IR: 1670 cm⁻¹ (C=O)

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